

ML 10302 hydrochloride selectivity profiling against a receptor panel

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Compound of Interest

Compound Name: ML 10302 hydrochloride

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ML 10302 Hydrochloride: A Comparative Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor selectivity profile of **ML 10302 hydrochloride**, a potent partial agonist of the 5-HT₄ receptor. The information herein is intended to assist researchers in evaluating its suitability for various experimental and therapeutic applications. While comprehensive data from a broad receptor panel screening is not publicly available, this guide summarizes the well-documented selectivity of **ML 10302 hydrochloride** for the 5-HT₄ receptor over the 5-HT₃ receptor.

Quantitative Selectivity Analysis

ML 10302 hydrochloride demonstrates significant selectivity for the human 5-HT₄ receptor. The following table summarizes the binding affinity (Ki) and functional potency (EC₅₀) of **ML 10302 hydrochloride** at the 5-HT₄ and 5-HT₃ receptors.



Receptor	Ligand	Assay Type	Species	Kı (nM)	EC50 (nM)	Selectivit y (fold) vs. 5-HT₃
5-HT ₄	ML 10302 hydrochlori de	Radioligan d Binding	Human	1.07[1][2]	4[1][2]	>680[1][2]
5-HT₃	ML 10302 hydrochlori de	Radioligan d Binding	Human	730[1] - 782[2]	-	1

Note: A lower K_i value indicates a higher binding affinity. The selectivity is calculated as the ratio of K_i values (K_i of 5-HT₃ / K_i of 5-HT₄).

Experimental Protocols

The selectivity of **ML 10302 hydrochloride** is typically determined using radioligand binding assays. Below is a representative protocol for such an assay.

Radioligand Binding Assay for 5-HT₄ and 5-HT₃ Receptors

Objective: To determine the binding affinity (K_i) of **ML 10302 hydrochloride** for the 5-HT₄ and 5-HT₃ receptors.

Materials:

- Cell membranes expressing the human recombinant 5-HT₄ or 5-HT₃ receptor.
- Radioligand for 5-HT4 receptor (e.g., [3H]-GR113808).
- Radioligand for 5-HT₃ receptor (e.g., [³H]-BRL 43694).
- ML 10302 hydrochloride (test compound).
- Non-specific binding control (e.g., a high concentration of a known unlabeled ligand for the respective receptor).



- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- 96-well microplates.
- Glass fiber filters.
- Scintillation counter and scintillation fluid.

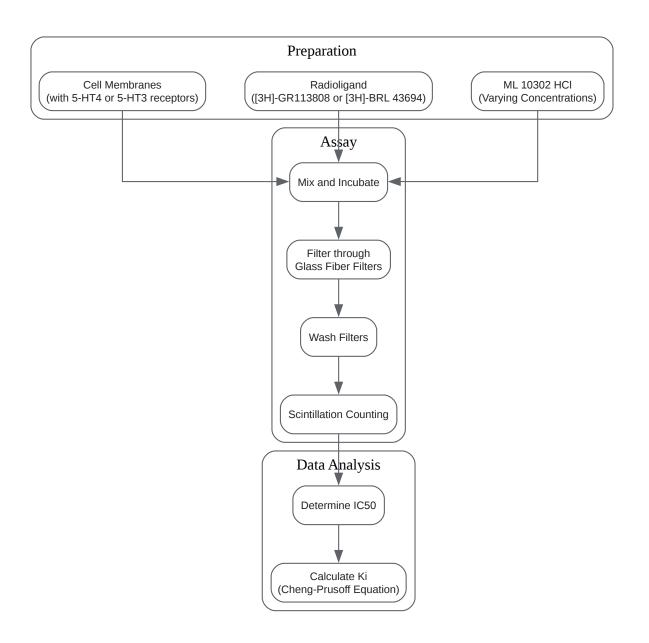
Procedure:

- Reaction Mixture Preparation: In each well of a 96-well microplate, combine the cell membranes, the appropriate radioligand at a concentration near its K_∂, and varying concentrations of ML 10302 hydrochloride.
- Incubation: Incubate the plates at room temperature for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.
- Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a cell harvester to separate the bound from the unbound radioligand.
- Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
- Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- Data Analysis: Determine the concentration of ML 10302 hydrochloride that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + [L]/K_→), where [L] is the concentration of the radioligand and K_→ is its dissociation constant.

Visualizations

The following diagrams illustrate the experimental workflow for determining receptor selectivity and the signaling pathway of the 5-HT₄ receptor.

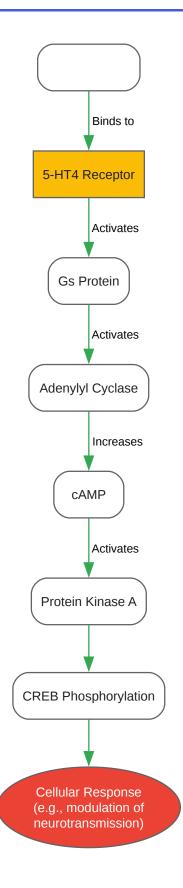




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Radioligand Binding Assay Workflow





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5-HT₄ Receptor Signaling Pathway



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References

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- 2. ML 10302 hydrochloride | 186826-17-5 | MOLNOVA [molnova.com]
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